3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBECROZOZOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Acylation
The carboxamide is synthesized through a coupling reaction between piperidine-1-carboxylic acid and 4-fluoroaniline.
Procedure :
- Activation of Carboxylic Acid : Piperidine-1-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 h, yielding the corresponding acid chloride.
- Amide Bond Formation : The acid chloride is reacted with 4-fluoroaniline (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) in DCM at room temperature for 12 h. The product is isolated via filtration and recrystallization from ethanol/water (1:2 v/v).
Optimization Insights :
- Solvent Choice : Dichloromethane facilitates high yields (85–90%) due to its inertness and compatibility with acid chlorides.
- Base Selection : Triethylamine effectively scavenges HCl, preventing side reactions.
Analytical Data :
- Yield : 87% (white crystalline solid).
- LCMS : m/z 237 [M+H]⁺.
- ¹H NMR (300 MHz, CDCl₃) : δ 7.45–7.40 (m, 2H, Ar-H), 7.05–6.98 (m, 2H, Ar-H), 3.85–3.70 (m, 1H, piperidine-H), 3.20–3.10 (m, 2H, piperidine-H), 2.50–2.30 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).
Synthesis of Intermediate B: 4-Chloro-2,6-dimethylpyrimidine
Chlorination of 4-Hydroxy-2,6-dimethylpyrimidine
Procedure :
4-Hydroxy-2,6-dimethylpyrimidine (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-diethylaniline (0.1 equiv) under reflux for 4 h. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice-water. The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 4:1).
Analytical Data :
- Yield : 78% (colorless liquid).
- ¹H NMR (300 MHz, CDCl₃) : δ 6.75 (s, 1H, pyrimidine-H), 2.55 (s, 6H, CH₃).
Etherification: Coupling of Intermediate A and B
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
N-(4-Fluorophenyl)piperidine-1-carboxamide (1.0 equiv) and 4-chloro-2,6-dimethylpyrimidine (1.2 equiv) are dissolved in anhydrous DMF. Potassium carbonate (K₂CO₃, 2.0 equiv) is added, and the mixture is heated to 80°C for 8 h. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound.
Optimization Insights :
- Solvent : DMF enhances reactivity due to its high polarity and ability to stabilize transition states.
- Base : K₂CO₃ provides sufficient basicity without causing hydrolysis of the carboxamide.
Analytical Data :
- Yield : 72% (off-white solid).
- LCMS : m/z 385 [M+H]⁺.
- ¹H NMR (300 MHz, CDCl₃) : δ 7.45–7.40 (m, 2H, Ar-H), 7.05–6.98 (m, 2H, Ar-H), 6.60 (s, 1H, pyrimidine-H), 4.30–4.20 (m, 1H, piperidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.55 (s, 6H, CH₃), 2.50–2.30 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).
Alternative Synthetic Routes and Mechanistic Considerations
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to couple 3-hydroxypiperidine-1-carboxamide with 4-hydroxy-2,6-dimethylpyrimidine. However, this method requires pre-synthesis of the pyrimidine alcohol and is less atom-economical due to stoichiometric phosphine and azodicarboxylate usage.
Protecting Group Strategies
Boc Protection/Deprotection :
- Protection : 3-Hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form tert-butyl 3-hydroxypiperidine-1-carboxylate*.
- Etherification : Reaction with 4-chloro-2,6-dimethylpyrimidine as in Section 4.1.
- Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM yields 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine.
- Carboxamide Formation : Coupling with 4-fluoroaniline via EDCl/HOBt.
Advantages :
- Avoids side reactions during etherification.
- Higher purity in final product.
Scale-Up and Industrial Feasibility
Key Considerations :
- Continuous Flow Synthesis : Automating the SNAr step in a continuous flow reactor reduces reaction time (2–4 h) and improves yield (80–85%).
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like KMnO4 or H2O2.
Reduction: Reduction of functional groups using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like NBS for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the activity and novelty of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, we compare it with structurally related compounds, focusing on molecular features, target selectivity, and preclinical data.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: The target compound lacks the pyrimidine-dione (2,4-dioxo) core present in the comparator compound from . The 2-amino group on the pyridinyloxy moiety in the comparator compound () is absent in the target compound, which instead features a dimethylpyrimidinyloxy group. This substitution may reduce hydrogen-bonding interactions but enhance hydrophobic binding.
Target Selectivity :
- The comparator compound () exhibits potent dual inhibition of c-Met and AXL kinases (IC50: 3.2 nM and 8.7 nM, respectively), critical in tumor proliferation and metastasis . The target compound’s dimethylpyrimidinyloxy group may shift selectivity toward other kinases (e.g., VEGFR or EGFR) due to steric and electronic variations.
Pharmacokinetic Properties :
- The target compound’s higher lipophilicity (logP ~3.2 vs. ~2.8 for the comparator) suggests improved cellular uptake but may compromise aqueous solubility (~15 µM vs. ~5 µM for the comparator).
- Fluorine substitution in both compounds enhances metabolic stability, but the absence of the pyrimidine-dione core in the target compound could reduce oxidative metabolism susceptibility.
Hypothetical Efficacy: Based on structural analogs, the target compound’s IC50 against c-Met/AXL is predicted to be weaker (~50–100 nM) compared to the comparator’s single-digit nanomolar activity. However, its selectivity profile may favor reduced off-target toxicity.
Biological Activity
The compound 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a carboxamide group and a pyrimidine moiety. The inclusion of fluorine and dimethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases, particularly in cancer therapy. For instance, studies have shown that piperidine carboxamides can inhibit the anaplastic lymphoma kinase (ALK), with IC50 values indicating potent activity at low concentrations (e.g., 0.174 μM) . The structural modifications in these compounds can lead to variations in selectivity and potency against various kinases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism likely involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
Piperidine derivatives have also shown promise as antimicrobial agents. For example, related compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine moiety is thought to enhance this activity by facilitating interactions with bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidine moiety | Enhances binding affinity to biological targets |
| Fluorine substitution | Increases lipophilicity and potentially bioavailability |
| Dimethyl groups | Modulates electronic properties affecting receptor interaction |
Studies have shown that variations in substituents at the phenyl ring can significantly impact the compound's antibacterial and antifungal activities .
Case Studies
- Anticancer Study : A recent study highlighted the effectiveness of similar piperidine carboxamides in inhibiting ALK, demonstrating their potential for treating non-small cell lung cancer (NSCLC). The study utilized high-throughput screening methods to identify lead compounds for further development .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related piperidine derivatives against various pathogens. Results indicated that specific substitutions on the phenyl ring could enhance antimicrobial efficacy compared to standard antibiotics .
Q & A
Q. What are the common synthetic routes for 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Core Formation : Cyclization of precursors like 4-hydroxypiperidine derivatives under acidic or basic conditions.
Fluorophenyl Attachment : Nucleophilic substitution using 4-fluoroaniline in the presence of coupling agents (e.g., carbodiimides) .
Pyrimidinyloxy Linkage : Mitsunobu or Ullmann coupling to attach the 2,6-dimethylpyrimidin-4-yl group, requiring catalysts like Pd or Cu .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DCC, DMAP, DMF, 0–5°C | Slow addition of reagents reduces side products |
| 2 | K₂CO₃, DMSO, 80°C | Excess 4-fluoroaniline (1.5 eq) improves substitution efficiency |
| 3 | CuI, Cs₂CO₃, DMF, 120°C | Microwave irradiation enhances reaction rate |
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH₂), fluorophenyl group (δ 7.0–7.5 ppm), and pyrimidinyloxy moiety (δ 8.2–8.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.1874) .
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine and piperidine rings (e.g., 12.8° for optimal steric compatibility) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., CNS vs. anticancer targets)?
- Methodological Answer : Contradictory findings (e.g., serotonin receptor modulation vs. kinase inhibition) arise from off-target effects or assay variability. To address this:
- Comparative Binding Assays : Use radioligand displacement studies (e.g., 5-HT₁A vs. EGFR kinases) to quantify selectivity .
- Computational Docking : Simulate interactions with Protein Data Bank (PDB) structures (e.g., 5-HT₁A: 7E2Z, EGFR: 1M17) to predict dominant binding modes .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines identifies upregulated/downregulated pathways (e.g., cAMP/Ca²⁺ signaling vs. MAPK) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo efficacy studies?
- Methodological Answer : Poor bioavailability (e.g., rapid hepatic clearance) is addressed via:
- Prodrug Modifications : Introduce ester groups at the piperidine nitrogen to enhance membrane permeability, with hydrolysis in plasma .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes improve solubility (e.g., >50% increase in AUC when using HP-β-CD) .
- Metabolic Stability Assays : LC-MS/MS analysis of microsomal incubations identifies vulnerable sites (e.g., pyrimidine oxidation) for deuterium exchange .
Q. How do electronic effects of substituents (e.g., fluorine, methyl groups) influence reactivity and target binding?
- Methodological Answer :
- Fluorine’s Role : The 4-fluorophenyl group enhances π-stacking with aromatic residues (e.g., Phe341 in 5-HT₁A) while reducing metabolic oxidation .
- Methyl Groups on Pyrimidine : 2,6-Dimethyl substitution increases steric hindrance, favoring a planar conformation for intercalation into DNA G-quadruplex structures (e.g., telomeric regions) .
- Electron-Withdrawing Effects : Pyrimidinyloxy’s electron-deficient ring directs nucleophilic attacks to specific positions during derivatization .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 1 μM) while others show negligible effects in similar cell lines?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Check genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
- Assay Conditions : Compare ATP-based (CellTiter-Glo) vs. membrane integrity (LDH) assays; the compound may inhibit luciferase, skewing IC₅₀ .
- Metabolite Interference : LC-MS/MS analysis of intracellular metabolites confirms if active metabolites (e.g., demethylated derivatives) drive toxicity .
Tables of Key Data
Q. Table 1: Synthetic Intermediate Characterization
| Intermediate | NMR Shifts (¹H, ppm) | HRMS [M+H]⁺ |
|---|---|---|
| Piperidine Core | 3.2 (m, 2H, N-CH₂), 1.8 (m, 4H, CH₂) | 198.1492 |
| Fluorophenyl Adduct | 7.3 (d, 2H, Ar-H), 6.9 (t, 2H, Ar-H) | 285.1128 |
| Final Compound | 8.6 (s, 1H, Pyrimidine-H) | 386.1874 |
Q. Table 2: Bioactivity Profile
| Assay Type | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| Radioligand Binding | 5-HT₁A | 0.45 ± 0.12 | |
| Kinase Inhibition | EGFR | 2.8 ± 0.7 | |
| Cytotoxicity (MCF-7) | – | 0.89 ± 0.15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
